5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24FN5O2S and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Effects and Potential Therapeutic Uses
Receptor Occupancy and Therapeutic Potential : Studies have shown the relevance of receptor occupancy in the brain for compounds targeting specific neurological pathways, highlighting their potential in treating disorders like anxiety, depression, and schizophrenia. For example, compounds that target the 5-HT1A receptors in the brain have been studied for their implications in the pathophysiology and treatment of anxiety and mood disorders, using techniques such as positron emission tomography (PET) (Rabiner et al., 2002).
Metabolism and Disposition in Humans : The metabolism and disposition of novel therapeutic compounds after oral administration to humans are critical for their development as treatments. Studies on compounds such as BMS-690514, an inhibitor of growth factor receptors, provide insights into their absorption, metabolism, and excretion, contributing to the understanding of their safety and efficacy profiles (Christopher et al., 2010).
Effects on Serotonin Receptors : The impact of antipsychotic drugs on serotonin receptors (5-HT1A) in patients with schizophrenia has been studied, suggesting the intricate role of these receptors in psychiatric conditions and the potential of targeting them for therapeutic benefits (Lerond et al., 2013).
Psychoactive Substance Prevalence : Research into the prevalence of new psychoactive substances, including piperazine derivatives, in human samples highlights the significance of understanding the distribution and effects of these compounds in the context of public health and drug regulation (Rust et al., 2012).
Biodistribution and Radiation Dosimetry : Studies on novel PET radiopharmaceuticals, such as [18F]DASA-23 for evaluating pyruvate kinase M2 levels in humans, underscore the importance of assessing the safety, biodistribution, and dosimetry of new compounds for diagnostic and therapeutic applications (Beinat et al., 2020).
properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-3-9-19(31-2)10-4-16)28-13-11-27(12-14-28)18-7-5-17(24)6-8-18/h3-10,20,30H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDSWHOYJWTSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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